An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-Dihydroxypyrimidine
An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-Dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dihydroxypyrimidine, a pivotal heterocyclic organic compound, serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its unique structural and chemical characteristics, including pronounced tautomerism, render it a versatile precursor in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,6-dihydroxypyrimidine, complete with detailed experimental protocols for their determination and analysis. Furthermore, it elucidates key chemical transformations and explores the biological significance of its derivatives, offering a valuable resource for professionals engaged in chemical synthesis and drug discovery.
Core Properties of 4,6-Dihydroxypyrimidine
4,6-Dihydroxypyrimidine, also known by its tautomeric form 4,6-pyrimidinediol, is a yellow to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below.
Identification and Structural Information
| Property | Value |
| IUPAC Name | Pyrimidine-4,6-diol |
| Synonyms | 4,6-Pyrimidinediol, 6-Hydroxy-4(1H)-pyrimidinone |
| CAS Number | 1193-24-4[2] |
| Molecular Formula | C₄H₄N₂O₂[2] |
| Molecular Weight | 112.09 g/mol [2] |
| Canonical SMILES | C1=C(N=CNC1=O)O |
| InChI | InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) |
Physicochemical Data
| Property | Value |
| Melting Point | >300 °C[1] |
| Boiling Point | 358.5 ± 22.0 °C at 760 mmHg |
| Solubility | Soluble in hot water and alkaline solutions; sparingly soluble in cold water (2.5 g/L at 20 °C); insoluble in alcohol and ether.[3] |
| pKa | 5.70 ± 0.10 (Predicted)[3] |
| Appearance | Yellow to pale yellow crystalline powder[1] |
Tautomerism
A critical feature of 4,6-dihydroxypyrimidine is its existence in tautomeric forms. The equilibrium between the dihydroxy (enol) and the keto-enol forms significantly influences its chemical reactivity and biological interactions. Spectroscopic methods are instrumental in studying this equilibrium.
Caption: Tautomeric equilibrium of 4,6-dihydroxypyrimidine.
Experimental Protocols
Determination of Melting Point
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry 4,6-dihydroxypyrimidine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Determination of Aqueous Solubility
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of 4,6-dihydroxypyrimidine is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of 4,6-dihydroxypyrimidine in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve is prepared using standard solutions of known concentrations.
Determination of pKa
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of 4,6-dihydroxypyrimidine of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) if solubility is low. The ionic strength of the solution is maintained constant with a background electrolyte (e.g., 0.1 M KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Analysis
-
Sample Preparation: A dilute solution of 4,6-dihydroxypyrimidine is prepared in a suitable solvent (e.g., water, ethanol, or buffer solutions of different pH to study tautomeric forms).
-
Measurement: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm using a spectrophotometer. The solvent is used as a blank.
-
Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. Changes in the spectra with varying pH can provide insights into the different tautomeric and ionic species present.
-
Sample Preparation: A solid sample of 4,6-dihydroxypyrimidine is prepared as a KBr pellet or a Nujol mull.
-
Measurement: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: The characteristic absorption bands corresponding to functional groups (e.g., O-H, N-H, C=O, C=N, C=C) are identified to confirm the molecular structure and study hydrogen bonding and tautomerism.
-
Sample Preparation: A solution of 4,6-dihydroxypyrimidine is prepared in a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Measurement: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure. The presence of different sets of signals can indicate the co-existence of tautomers in solution.
Chemical Reactivity and Synthesis
4,6-Dihydroxypyrimidine is a key intermediate in the synthesis of various important molecules. Its hydroxyl groups can be readily substituted, enabling the introduction of other functional groups.
Synthesis of 4,6-Dichloropyrimidine
A common and crucial reaction of 4,6-dihydroxypyrimidine is its conversion to 4,6-dichloropyrimidine, a versatile building block for pharmaceuticals and agrochemicals.
Caption: Synthesis of 4,6-Dichloropyrimidine.
Experimental Protocol:
-
Reaction Setup: 4,6-Dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, is added as a catalyst and acid scavenger.
-
Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction allows for the formylation of the pyrimidine (B1678525) ring, introducing an aldehyde group which can be further modified.
Caption: Vilsmeier-Haack reaction of 4,6-Dihydroxypyrimidine.
Experimental Protocol:
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to cold N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.
-
Reaction: 4,6-Dihydroxypyrimidine is added to the Vilsmeier reagent, and the mixture is heated.
-
Work-up: The reaction mixture is poured into ice water and neutralized to precipitate the product, which is then filtered, washed, and dried.
Applications in Drug and Agrochemical Development
4,6-Dihydroxypyrimidine is a precursor to several commercially important compounds.
-
Pharmaceuticals: It is used in the synthesis of sulfonamide drugs like sulfamethoxine .[4]
-
Agrochemicals: It is a key starting material for the fungicide azoxystrobin (B1666510) .[4]
Biological Significance and Signaling Pathways
While 4,6-dihydroxypyrimidine itself is primarily a synthetic intermediate, its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Pyrimidine-based compounds have been shown to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[3]
For instance, many kinase inhibitors target the ATP-binding site of the enzyme. The pyrimidine scaffold can mimic the adenine (B156593) part of ATP, making it a suitable core structure for designing such inhibitors. The dysregulation of kinase signaling pathways is a hallmark of many cancers, and pyrimidine derivatives have been developed to target kinases in pathways like the PI3K/Akt/mTOR pathway.
Caption: General mechanism of kinase inhibition by pyrimidine derivatives.
Furthermore, pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, with some acting as inhibitors of essential bacterial enzymes.[5]
Conclusion
4,6-Dihydroxypyrimidine is a compound of significant industrial and academic importance. Its rich chemistry, characterized by tautomerism and the reactivity of its hydroxyl groups, provides a versatile platform for the synthesis of a multitude of valuable molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and agrochemical science. The provided experimental protocols offer a practical foundation for the characterization and application of this key heterocyclic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
